molecular formula C21H26FN3O5S B2829958 N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 898426-29-4

N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide

Numéro de catalogue: B2829958
Numéro CAS: 898426-29-4
Poids moléculaire: 451.51
Clé InChI: HWRGCSSQJWUYQS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

The compound N'-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a sulfonamide derivative featuring a piperidine core substituted with a 4-fluoro-3-methylbenzenesulfonyl group and an ethanediamide linker terminating in a furan-2-ylmethyl moiety.

Propriétés

IUPAC Name

N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O5S/c1-15-13-18(7-8-19(15)22)31(28,29)25-11-3-2-5-16(25)9-10-23-20(26)21(27)24-14-17-6-4-12-30-17/h4,6-8,12-13,16H,2-3,5,9-11,14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRGCSSQJWUYQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Key Observations:

Sulfonamide Diversity : The target compound shares the sulfonamide motif with all analogs, but its 4-fluoro-3-methylbenzenesulfonyl group differentiates it from simpler tosyl (e.g., ) or phenylsulfonyl groups (e.g., ). Fluorination enhances metabolic stability and lipophilicity, a feature also seen in the chromen-4-one derivative .

Heterocyclic Components : The piperidine ring in the target contrasts with pyrazolo-pyrimidine () and tetramethylpiperidinyloxy () systems. Piperidine’s conformational flexibility may influence binding kinetics compared to rigid heterocycles.

Linker and Terminal Groups : The ethanediamide-furan linker in the target is unique. Furan’s electron-rich aromatic system could facilitate π-π stacking or hydrogen bonding, unlike the azide or tert-butyl groups in analogs .

Physicochemical and Functional Properties

  • Melting Points : The target’s melting point is unreported, but fluorinated sulfonamides like exhibit higher melting points (175–178°C), suggesting similar thermal stability.
  • Mass Spectrometry : The target’s molecular ion ([M⁺+1]) would likely fall near 550–600 Da, comparable to (589.1) and .
  • Solubility : The furan moiety may enhance aqueous solubility relative to tert-butylphenyl derivatives ().

Q & A

Q. What are the optimal synthetic routes for this compound, and how can purity be maximized?

The synthesis involves multi-step organic reactions, including:

  • Sulfonylation of the piperidine ring : Introduce the 4-fluoro-3-methylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DCM as solvent, TEA as base) .
  • Coupling reactions : Attach the furan-2-ylmethyl group using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to ensure regioselectivity .
  • Amide bond formation : Ethanediamide linkage is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt), requiring strict pH control (6.5–7.5) to prevent hydrolysis . Purity optimization : Use column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization (ethanol/water) to achieve ≥95% purity. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .

Q. Which spectroscopic and computational methods are critical for structural validation?

  • NMR : 1H/13C NMR to confirm substituent positions (e.g., sulfonyl group at piperidine C1, furan methylene protons at δ 4.2–4.5 ppm) .
  • Mass spectrometry : High-resolution MS (ESI+) to verify molecular weight (e.g., [M+H]+ expected at ~500–550 Da) .
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) to predict stability of stereoisomers and optimize geometry for docking studies .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and stereochemical fidelity?

  • Design of Experiments (DoE) : Use factorial design to evaluate variables (temperature, solvent polarity, catalyst loading). For Suzuki-Miyaura coupling, higher yields (>75%) are achieved with Pd(PPh3)4 (5 mol%) in THF/H2O (3:1) at 80°C .
  • In-situ monitoring : Employ ReactIR or HPLC to track intermediate formation and adjust reaction kinetics .
  • Stereochemical control : Chiral HPLC (e.g., Chiralpak AD-H column) to resolve enantiomers; consider asymmetric catalysis (e.g., BINAP ligands) if racemization occurs .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability)?

Contradictions often arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–48 hr) .
  • Solubility effects : Use DMSO stocks ≤0.1% to avoid cytotoxicity; confirm solubility via dynamic light scattering (DLS) .
  • Target selectivity : Perform kinase profiling (e.g., Eurofins Panlabs) to identify off-target effects. Cross-validate with molecular docking (AutoDock Vina) using Protein Data Bank (PDB) structures .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • Core modifications : Replace the furan-2-ylmethyl group with thiophene (improves metabolic stability) or pyridine (enhances H-bonding) .
  • Substituent effects : Fluorine at the benzenesulfonyl group increases electronegativity and membrane permeability (logP reduction by ~0.5) .
  • Bioisosteric replacements : Substitute ethanediamide with urea (retains H-bonding but alters pharmacokinetics) .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic protocols, and how can they be mitigated?

  • Low yields in coupling steps : Optimize catalyst systems (e.g., switch from Pd(OAc)2 to XPhos Pd G3) .
  • Byproduct formation : Introduce scavenger resins (e.g., QuadraSil MP) during amide coupling to trap excess reagents .
  • Scale-up issues : Transition from batch to flow chemistry for exothermic reactions (e.g., sulfonylation) to improve safety and reproducibility .

Q. How can computational tools predict metabolic pathways and toxicity?

  • ADMET prediction : Use SwissADME or ADMET Predictor to estimate CYP450 inhibition, hepatotoxicity, and plasma protein binding .
  • Metabolite identification : Perform in silico metabolism simulations (e.g., MetaSite) to prioritize in vitro microsomal studies (rat/human liver microsomes) .

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